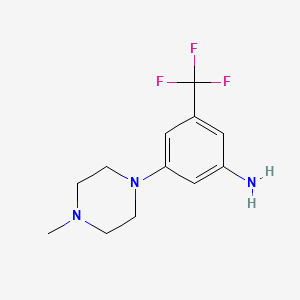

3-(4-Methylpiperazin-1-YL)-5-(trifluoromethyl)aniline

Descripción general

Descripción

3-(4-Methylpiperazin-1-YL)-5-(trifluoromethyl)aniline is a useful research compound. Its molecular formula is C12H16F3N3 and its molecular weight is 259.276. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Catalysis in Organic Synthesis

Koten, Abbenhuis, and Boersma (1998) developed a class of ruthenium(II) complexes that have been effective as catalyst precursors in N-(cyclo)alkylation reactions of aromatic amines with diols, including aniline. These catalysts can be used in the synthesis of various compounds, including arylpiperazines, which are important in pharmaceutical chemistry (Koten, Abbenhuis, & Boersma, 1998).

Synthesis of Antitumor Agents

Yang Shijing (2013) reported the synthesis of 5-Trifluoromethyl-3-(4-methyl-1H-imidazol-1-yl)aniline, an intermediate for the antitumor agent nilotinib. This synthesis involved fluorination and substitution processes, indicating the relevance of this compound in the production of critical medications (Yang Shijing, 2013).

Pharmaceutical Chemistry

In 1975, Omodei-sale and Toja synthesized a series of hexahydroimidazo[1,5-a]pyrazin-3(2H)-ones, including derivatives involving arylaminomethyl-1-methylpiperazines. These compounds exhibited various pharmacological activities, such as anti-inflammatory and CNS depressant effects, highlighting the compound's significance in pharmaceutical research (Omodei-sale & Toja, 1975).

Antimicrobial Research

Yolal et al. (2012) synthesized derivatives of 3-Fluoro-4-(4-phenylpiperazin-l-yl)aniline and evaluated their antimicrobial activities, particularly against Mycobacterium smegmatis. This research underscores the potential of these derivatives in developing new antimicrobial agents (Yolal et al., 2012).

Development of Hypoxic-Cytotoxic Agents

Ortega et al. (2000) explored the synthesis of 2-quinoxalinecarbonitrile 1,4-di-N-oxides with varying basic lateral chains, including piperazines and anilines. These compounds showed potential as hypoxic-cytotoxic agents, which are crucial in cancer therapy (Ortega et al., 2000).

Electroluminescent Properties in Organic Compounds

Jin et al. (2020) studied small molecular compounds with donor-acceptor structures, including those based on aniline derivatives. Their research into the thermal, photophysical, and electrochemical properties of these compounds contributes to advancements in organic light-emitting diodes (OLEDs) (Jin et al., 2020).

Development of Novel H1-Antihistaminic Agents

Alagarsamy and Parthiban (2014) synthesized a series of quinazolin-4-(3H)-ones starting from aniline, demonstrating significant in vivo H1-antihistaminic activity. This work is vital in developing new classes of antihistaminic agents (Alagarsamy & Parthiban, 2014).

Bioactivity of Phenolic Mannich Bases

Gul et al. (2019) synthesized new Mannich bases with piperazines and evaluated their cytotoxic/anticancer and carbonic anhydrase inhibitory effects. These studies highlight the potential of these compounds in medicinal chemistry (Gul et al., 2019).

Intermolecular Interactions Analysis

Panini et al. (2014) prepared and characterized a derivative of 1,2,4 triazoles, focusing on intermolecular interactions within the crystalline solid. Their research provides insights into the structural stability of organic compounds (Panini et al., 2014).

Imaging of IRAK4 Enzyme in Neuroinflammation

Wang et al. (2018) synthesized a PET agent for imaging the IRAK4 enzyme in neuroinflammation, demonstrating the compound's application in neuroimaging and inflammation research (Wang et al., 2018).

Propiedades

IUPAC Name |

3-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16F3N3/c1-17-2-4-18(5-3-17)11-7-9(12(13,14)15)6-10(16)8-11/h6-8H,2-5,16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMQZJKBZHXMSNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC(=CC(=C2)N)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16F3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

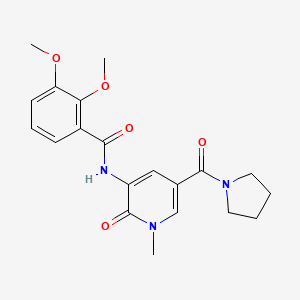

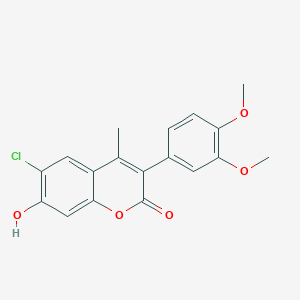

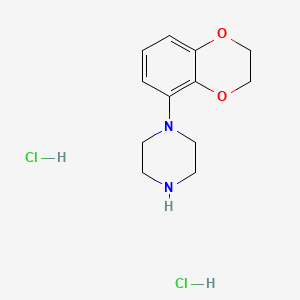

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(Oxan-4-yl)propan-2-yl]but-2-ynamide](/img/structure/B2508112.png)

![2-chloro-N-[2-propoxy-5-(trifluoromethyl)phenyl]pyridine-4-carboxamide](/img/structure/B2508121.png)

![2-[3-(4-chlorobenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2508124.png)

![Ethyl 4-(3-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}propanoyl)piperazine-1-carboxylate](/img/structure/B2508127.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-nitrophenyl)oxalamide](/img/structure/B2508130.png)

![3-(2-chlorophenyl)-5-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)isoxazole-4-carboxamide](/img/structure/B2508134.png)